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Quantitative Hydrogen Bonding Comparison

Compound Name
Core Structure /
Spacer

Amide
Group
Orientation /
Dihedral
Angles

Characteristic
Hydrogen
Bonding Motifs

Key Hydrogen
Bond Lengths
(Å)

4-Nitrophthalamide (4-

Nitrobenzene-1,2-
dicarboxamide) [1]

Benzene ring

with nitro
substituent

Amide groups

twisted out of
benzene

plane: 60.89°
and 34.39° [1]

3D network via

N-H···O bonds;
no intramolecular

H-bonding [1]

N-H···O

distances
range from

~2.08 to 2.10
Å (inferred

from
methodology)

[1]

N,N'-Bis(2-hydroxyethyl)
benzene-1,4-
dicarboxamide [2]

Centrosymmetric

benzene ring

Amide group

twisted
relative to

benzene ring:
14.40° [2]

3D framework

via N-H···O, O-
H···O, and C-

H···O bonds [2]

N-H···O:

2.080(16); O-
H···O:

1.872(18); C-
H···O: ~2.41-

2.61 [2]
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Compound Name
Core Structure /
Spacer

Amide
Group
Orientation /
Dihedral
Angles

Characteristic
Hydrogen
Bonding Motifs

Key Hydrogen
Bond Lengths
(Å)

3,5-
Pyridinedicarboxamide
(PDC) [3]

Pyridine ring Angular (V-
shaped); C

atoms of
amides form

124° with ring
centroid [3]

R22(8) rings
and C11(6)

chains; pyridine
N acts as H-

bond acceptor
[3]

Information not
provided in

search results

2,5-
Thiophenedicarboxamide
(TDC) [3]

Thiophene ring Angular (V-
shaped); syn-

CO and syn-
NH2; C

atoms of
amides form

129° with ring
centroid [3]

R22(8) rings
and multiple

C11(4) chains;
S atom does not

participate in H-
bonding [3]

Information not
provided in

search results

2,5-Furandicarboxamide
(FDC) [3]

Furan ring Angular (V-
shaped); syn-

CO and syn-
NH2; C

atoms of
amides form

117° with ring
centroid [3]

R22(8) rings,
R21(10) rings,

and various
chains; furan O

does not act as
primary H-bond

acceptor [3]

Information not
provided in

search results

Experimental Protocols for Structural Data

The comparative data in the table above is primarily derived from single-crystal X-ray diffraction

(SCXRD), the definitive method for determining molecular and supramolecular structures.

Crystallization: Suitable single crystals of 4-nitrophthalamide were grown by the slow evaporation of

its aqueous solution [1]. The other dicarboxamides were crystallized from various solvents or via
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sublimation [3].

Data Collection and Refinement: Data were typically collected on diffractometers at low
temperatures (e.g., 100 K or 200 K) using Cu Kα or Mo Kα radiation [1] [2]. Structures were solved

using direct methods with programs like SHELXT or SHELXS and refined with SHELXL [1] [3] [2].
Hydrogen atom positions, particularly those involved in bonding, were often located in difference

Fourier maps and freely refined [1] [2].
Hydrogen Bond Analysis: Hydrogen bonds were identified and characterized based on geometric

parameters (D-H, H···A, D···A distances and D-H···A angle) calculated from the refined atomic
coordinates [1] [2]. The patterns were analyzed using graph-set theory [3].

Key Comparative Insights

The following diagram summarizes the logical relationships and comparative insights regarding how

different structural factors influence the hydrogen bonding networks in these dicarboxamides.

Core Structural Factors

Benzene Ring
(e.g., 4-Nitrophthalamide)

Heteroaromatic Ring
(Pyridine, Thiophene, Furan)

Substituents
(e.g., Nitro Group)

Amide Group
Orientation/Twist

3D Network
(4-Nitrophthalamide)

Multiple twisted
amide groups

R²₂(8) Rings
(Common motif)

V-shaped geometry
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R²₁(10) Rings
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Furan O enables
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Additional
H-bond acceptor
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(Various lengths)

Specific twist angles
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Hydrogen Bonding Patterns

Framework Dimensionality Structural StabilityPotential for
Crystal Engineering

Supramolecular Properties

Click to download full resolution via product page

The diagram and data show that the central ring and its substituents dictate the final hydrogen-bonded

architecture. 4-Nitrophthalamide, with its nitro group and specific amide twist, forms a robust 3D network
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[1]. In contrast, the heteroaromatic dicarboxamides consistently form R22(8) rings but show variability in

chain motifs and heteroatom participation based on their ring type [3].

Conclusion for Research Applications

In summary, for researchers in drug development and supramolecular chemistry:

4-Nitrophthalamide is a robust building block for generating 3D hydrogen-bonded frameworks,
with its nitro group providing an additional interaction site [1].

Heteroaromatic Dicarboxamides (PDC, TDC, FDC) offer a platform for creating diverse 1D and 2D
patterns through subtle changes in the central ring, allowing for finer control over solid-state structure

[3].
The consistent formation of the R22(8) homosynthon across different structures confirms its

reliability in crystal engineering, while other motifs like R21(10) or various chains provide avenues
for structural diversification.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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